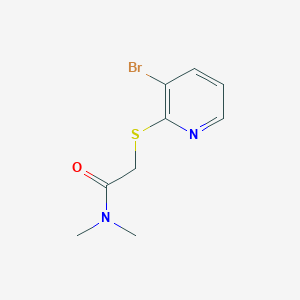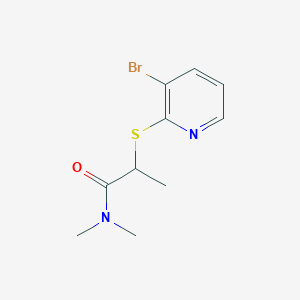![molecular formula C14H21N3OS B7593988 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiomorpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research and development.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to an increase in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to an increase in the production of testosterone and estrogen, which are responsible for the growth and development of various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased feed intake and growth rate in livestock, improved growth and survival rates in fish and shrimp, anti-inflammatory and anti-cancer properties in medicine, and increased LH and FSH production in the hypothalamus-pituitary-gonadal axis.
Advantages and Limitations for Lab Experiments
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has several advantages for use in lab experiments, including its ability to increase the growth rate and survival of cells and tissues, its anti-inflammatory and anti-cancer properties, and its potential as a feed additive in animal studies. However, there are also limitations to using this compound in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, including further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and aquaculture. Additionally, research could focus on the development of new and improved synthesis methods for this compound, as well as the development of new derivatives with enhanced properties.
Synthesis Methods
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of thiomorpholine with 6-methyl-3-pyridinemethanol in the presence of a catalyst. Other methods include the reaction of thiomorpholine with 6-methyl-3-pyridinecarboxaldehyde followed by reduction with sodium borohydride.
Scientific Research Applications
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the feed intake and growth rate of livestock, making it a promising feed additive. In aquaculture, this compound has been shown to improve the growth and survival rates of fish and shrimp, making it a potential alternative to antibiotics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10-4-5-13(8-15-10)9-16-14(18)17-6-7-19-12(3)11(17)2/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCLPXELCXHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NCC2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)

![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)



![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

